molecular formula C15H10Cl2N2O2 B2693439 N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 306316-35-8

N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2693439
CAS No.: 306316-35-8
M. Wt: 321.16
InChI Key: UBFGNIBWIXMJHI-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyanophenyl group and a dichlorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2-cyanophenylamine with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide: Characterized by the presence of cyanophenyl and dichlorophenoxy groups.

    N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)propionamide: Similar structure with a propionamide backbone.

    N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)butyramide: Similar structure with a butyramide backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-5-6-14(12(17)7-11)21-9-15(20)19-13-4-2-1-3-10(13)8-18/h1-7H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFGNIBWIXMJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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